molecular formula C25H30N2O8S B10872196 dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate

Cat. No.: B10872196
M. Wt: 518.6 g/mol
InChI Key: RJQULRSKQZVKEF-LGUFXXKBSA-N
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Description

DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclohexane Ring:

    Introduction of the Sulfonyl Hydrazone Group: This step involves the reaction of a sulfonyl hydrazide with the cyclohexanone derivative under acidic or basic conditions to form the hydrazone linkage.

    Esterification: The final step involves esterification reactions to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl hydrazone group can be reduced to form the corresponding amine.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it useful in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The sulfonyl hydrazone group, in particular, is known for its ability to form stable complexes with metal ions, which can be useful in bioinorganic chemistry.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism by which DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl hydrazone group can form stable complexes with metal ions, which could be involved in its mechanism of action in biological systems.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE: Lacks the sulfonyl hydrazone group, which may result in different reactivity and applications.

    DIMETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE:

Uniqueness

The presence of both the sulfonyl hydrazone and methoxy groups in DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE makes it unique compared to other similar compounds

This detailed overview provides a comprehensive understanding of DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C25H30N2O8S

Molecular Weight

518.6 g/mol

IUPAC Name

dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C25H30N2O8S/c1-15-6-12-18(13-7-15)36(31,32)27-26-19-14-25(2,30)22(24(29)35-5)20(21(19)23(28)34-4)16-8-10-17(33-3)11-9-16/h6-13,20-22,27,30H,14H2,1-5H3/b26-19+

InChI Key

RJQULRSKQZVKEF-LGUFXXKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC)(C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC)(C)O

Origin of Product

United States

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